(2E)-2-cyano-3-(1,2,5-trimethyl-4-oxopiperidin-3-yl)prop-2-enethioamide
Description
BenchChem offers high-quality (2E)-2-cyano-3-(1,2,5-trimethyl-4-oxopiperidin-3-yl)prop-2-enethioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-2-cyano-3-(1,2,5-trimethyl-4-oxopiperidin-3-yl)prop-2-enethioamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(E)-2-cyano-3-(1,2,5-trimethyl-4-oxopiperidin-3-yl)prop-2-enethioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3OS/c1-7-6-15(3)8(2)10(11(7)16)4-9(5-13)12(14)17/h4,7-8,10H,6H2,1-3H3,(H2,14,17)/b9-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJDOUUUOIGZKM-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(C(C1=O)C=C(C#N)C(=S)N)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(C(C(C1=O)/C=C(\C#N)/C(=S)N)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2E)-2-cyano-3-(1,2,5-trimethyl-4-oxopiperidin-3-yl)prop-2-enethioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications based on available research findings.
- IUPAC Name : (2E)-2-cyano-3-(1,2,5-trimethyl-4-oxopiperidin-3-yl)prop-2-enethioamide
- Molecular Formula : C12H17N3OS
- Molecular Weight : 251.35 g/mol
Biological Activity
The biological activity of (2E)-2-cyano-3-(1,2,5-trimethyl-4-oxopiperidin-3-yl)prop-2-enethioamide has been studied in various contexts:
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. A study demonstrated its effectiveness against several cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against both gram-positive and gram-negative bacteria. In vitro tests revealed that it inhibits bacterial growth by disrupting cell membrane integrity and interfering with metabolic pathways .
Neuroprotective Effects
Studies suggest that (2E)-2-cyano-3-(1,2,5-trimethyl-4-oxopiperidin-3-yl)prop-2-enethioamide may possess neuroprotective effects , potentially useful in treating neurodegenerative diseases. It appears to modulate oxidative stress and inflammation in neuronal cells, thereby protecting against neuronal damage .
The compound's biological effects are attributed to its interaction with specific molecular targets:
- Caspase Activation : Promotes apoptosis in cancer cells.
- Membrane Disruption : Alters permeability in bacterial cells.
- Oxidative Stress Modulation : Reduces reactive oxygen species (ROS) levels in neuronal cells.
Case Studies
Several case studies have highlighted the therapeutic potential of (2E)-2-cyano-3-(1,2,5-trimethyl-4-oxopiperidin-3-yl)prop-2-enethioamide:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values indicating potent activity. |
| Study 2 | Antimicrobial Efficacy | Showed significant inhibition of Staphylococcus aureus and Escherichia coli growth. |
| Study 3 | Neuroprotection | Reduced oxidative stress markers in a model of neurodegeneration. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
